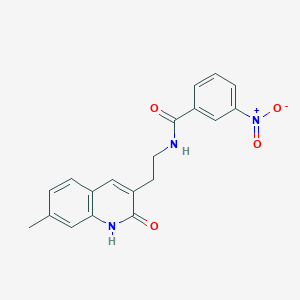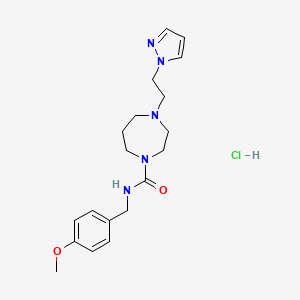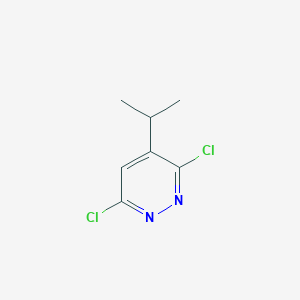![molecular formula C24H16N4O6 B2964754 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-nitrophenyl)acetamide CAS No. 895787-29-8](/img/no-structure.png)
2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you mentioned is a complex organic molecule. It appears to contain a benzofuro[3,2-d]pyrimidin-1(2H)-yl moiety, a phenyl group, and a nitrophenyl group. The presence of these groups suggests that this compound could have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and functional groups. The electron delocalization and intramolecular H-bonds could substantially affect the potential energy surface .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds have been involved in annulation reactions with aurone-derived α,β-unsaturated imines and activated terminal alkynes .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings, nitro group, and carbonyl groups could affect its solubility, reactivity, and other properties .Applications De Recherche Scientifique
Anticancer Activity
Research indicates that derivatives similar to the mentioned compound have been synthesized for their potential anticancer activities. One study highlighted the synthesis of certain derivatives that exhibited appreciable cancer cell growth inhibition against a variety of cancer cell lines, pointing to the compound's role in the development of new anticancer agents (M. M. Al-Sanea, et al., 2020).
Antimicrobial Activity
Another area of application is in the synthesis of compounds with antimicrobial properties. A study detailed the synthesis of new heterocycles incorporating the antipyrine moiety, leading to compounds with evaluated antimicrobial agents (S. Bondock, et al., 2008). This underscores the compound's utility in generating new antimicrobial agents.
Radioligand Imaging
Derivatives of the mentioned compound have also been explored for their use in radioligand imaging, particularly in positron emission tomography (PET) imaging. One derivative was synthesized and labeled with fluorine-18, demonstrating its application in in vivo imaging of specific protein interactions (F. Dollé, et al., 2008).
Anti-inflammatory and Analgesic Activity
Furthermore, research has been conducted on derivatives for their potential anti-inflammatory and analgesic activities. Synthesis of pyrimidine derivatives has been shown to exhibit significant activity in this domain, highlighting another critical area of application (S. Sondhi, et al., 2009).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-nitrophenyl)acetamide' involves the condensation of 4-nitroaniline with ethyl 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuran-1(2H)-yl)acetate, followed by hydrolysis and decarboxylation to obtain the final product.", "Starting Materials": ["4-nitroaniline", "ethyl 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuran-1(2H)-yl)acetate"], "Reaction": ["Step 1: Condensation of 4-nitroaniline with ethyl 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuran-1(2H)-yl)acetate in the presence of a base such as potassium carbonate or sodium hydride to form the intermediate product.", "Step 2: Hydrolysis of the intermediate product using an acid such as hydrochloric acid or sulfuric acid to obtain the corresponding carboxylic acid.", "Step 3: Decarboxylation of the carboxylic acid using a decarboxylating agent such as copper powder or sodium ethoxide to obtain the final product."] } | |
Numéro CAS |
895787-29-8 |
Nom du produit |
2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-nitrophenyl)acetamide |
Formule moléculaire |
C24H16N4O6 |
Poids moléculaire |
456.414 |
Nom IUPAC |
2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C24H16N4O6/c29-20(25-15-10-12-17(13-11-15)28(32)33)14-26-21-18-8-4-5-9-19(18)34-22(21)23(30)27(24(26)31)16-6-2-1-3-7-16/h1-13H,14H2,(H,25,29) |
Clé InChI |
SVYYRDFAONWSIK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC5=CC=C(C=C5)[N+](=O)[O-] |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(3-Bromothiophen-2-yl)methyl]-1-(3-ethyltriazol-4-yl)methanamine;dihydrochloride](/img/structure/B2964673.png)





![2-amino-4-(3-methoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B2964685.png)
![5-bromo-N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2964688.png)
![2-tert-butyl-1-(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)-1H-1,3-benzodiazole](/img/structure/B2964691.png)


![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2964694.png)